
4-(2-Chloro-5-methylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-methylphenyl)morpholine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylphenyl)morpholine typically involves the reaction of 2-chloro-5-methylphenylamine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, organic solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Chloro-5-methylphenyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-methylphenyl)morpholine
- 4-(2-Chloro-3-methylphenyl)morpholine
- 4-(2-Chloro-6-methylphenyl)morpholine
Uniqueness
4-(2-Chloro-5-methylphenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
4-(2-Chloro-5-methylphenyl)morpholine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a chlorinated and methylated phenyl group. This unique structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these cell lines indicate a promising level of potency, warranting further exploration in vivo .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
Caco-2 | 10.5 |
3T3-L1 | 20.3 |
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cellular signaling pathways. For instance, it may inhibit certain kinases or modulate the activity of transcription factors related to cell growth and survival.
Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had a higher inhibitory concentration against Gram-positive bacteria, particularly Staphylococcus aureus, compared to Gram-negative strains such as Escherichia coli .
Study 2: Anticancer Activity
A recent study evaluated the anticancer properties of this morpholine derivative by treating various cancer cell lines with different concentrations of the compound. The results showed that the highest concentrations led to significant reductions in cell viability, particularly in HeLa cells, where apoptosis was confirmed through flow cytometry analysis .
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-(2-chloro-5-methylphenyl)morpholine |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-3-10(12)11(8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
HLAMWYTYUSOKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.